Cas no 1263207-37-9 (1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid)

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring both an amino-oxoethyl and methoxy functional group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic scaffolds. The presence of the carboxylic acid moiety allows for further derivatization, while the amino-oxoethyl group enhances its potential for forming hydrogen bonds, improving solubility and binding interactions. Its structural features make it suitable for applications in medicinal chemistry, including the development of enzyme inhibitors or bioactive molecules. The methoxy substituent may influence electronic properties, offering additional tunability for targeted synthesis.
1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid structure
1263207-37-9 structure
Product Name:1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
CAS No:1263207-37-9
MF:C7H9N3O4
MW:199.164061307907
CID:1031776
PubChem ID:71464170
Update Time:2025-10-29

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
    • 1-(2-amino-2-oxoethyl)-5-methoxypyrazole-3-carboxylic acid
    • DB-328382
    • 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylicacid
    • 1263207-37-9
    • DTXSID10855947
    • Inchi: 1S/C7H9N3O4/c1-14-6-2-4(7(12)13)9-10(6)3-5(8)11/h2H,3H2,1H3,(H2,8,11)(H,12,13)
    • InChI Key: TWMVYSRIPHSOEX-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(C(=O)O)=NN1CC(N)=O

Computed Properties

  • Exact Mass: 199.05930578g/mol
  • Monoisotopic Mass: 199.05930578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 107Ų

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid Pricemore >>

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Additional information on 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Introduction to 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS No. 1263207-37-9)

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1263207-37-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a pyrazole core substituted with a methoxy group at the 5-position and a carboxylic acid moiety at the 3-position, further functionalized with an N-substituent that includes an amino group and an acetoxy group. The structural attributes of this molecule make it a valuable intermediate in the development of various pharmacologically active agents.

The pyrazole scaffold is renowned for its broad biological activity, serving as a privileged structure in medicinal chemistry due to its ability to interact with numerous biological targets. The presence of the 5-methoxy group enhances the lipophilicity and metabolic stability of the molecule, while the 3-carboxylic acid functionality allows for further derivatization, enabling the synthesis of more complex analogs. These modifications contribute to the compound's potential utility in drug discovery programs targeting inflammatory diseases, infectious disorders, and other therapeutic areas.

Recent advancements in computational chemistry and molecular modeling have highlighted the significance of 1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid as a key building block. Studies have demonstrated that this compound can be incorporated into novel scaffolds that exhibit improved binding affinity and selectivity for enzymes such as kinases and proteases. For instance, derivatives of this molecule have shown promise in preclinical trials as inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases like rheumatoid arthritis and psoriasis.

The N-substituent in 1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid plays a crucial role in modulating the pharmacokinetic properties of derived compounds. By varying this substituent, chemists can fine-tune solubility, bioavailability, and metabolic clearance rates. This flexibility has been exploited in recent research to develop orally bioavailable inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression and are frequently dysregulated in cancer.

In addition to its role as a pharmacophore, 1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has been explored as a precursor in the synthesis of metal chelating agents. The carboxylic acid and amino groups provide multiple coordination sites for binding transition metals such as copper and zinc, which are essential for various enzymatic processes. Such chelates are being investigated for their potential applications in anticancer therapy, where metal-based complexes can induce apoptosis or inhibit tumor growth.

The synthesis of 1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves multi-step organic transformations, including condensation reactions, oxidation, and functional group interconversions. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to improve yield and enantioselectivity. These advances have enabled the efficient production of enantiomerically pure forms of the compound, which are increasingly demanded in high-throughput screening campaigns.

Biological evaluation of 1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has revealed interesting interactions with bacterial enzymes involved in metabolic pathways. Preliminary studies suggest that derivatives of this compound may disrupt bacterial cell wall synthesis or inhibit key enzymes required for DNA replication. Such findings align with global efforts to combat antibiotic resistance by identifying novel targets and mechanisms.

The versatility of 1-(2-amino-2-oxyoethyl)-5-methoxy-H-pyrrolidinoneeic acid (CAS No. 1263207379) extends beyond pharmaceutical applications; it has also been utilized in materials science for developing organic semiconductors and luminescent materials. The rigid pyrazole core contributes to thermal stability, while electronic conjugation through extended π-systems enhances charge transport properties. Researchers are exploring its potential use in flexible electronics and optoelectronic devices.

The future direction of research on 1-(2-amino-oxyoethyl)-5-methoxy-H-pyrrolidinoneic acid (CAS No.) 1263207379 is likely to focus on green chemistry approaches to minimize environmental impact during synthesis. Catalytic methods that reduce waste generation and energy consumption will be prioritized, alongside biocatalytic strategies that leverage enzymes for selective transformations. These sustainable practices align with regulatory pressures to develop environmentally benign chemical processes.

In conclusion, 1-(amino-oxyoethyl) - 5 - methoxy - H - pyrrolidinoneicacid CAS No.) 1263207379 represents a structurally intriguing compound with diverse applications across pharmaceuticals,bioorganic synthesis ,and materials science . Its unique combination offunctional groups ,combined with recent advances inchemical biology ,positions it as amaterialof significant interest for future research . As scientists continue to unravel its potential ,this compound is poised to contribute substantiallyto scientific progress .

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